molecular formula C15H19N5 B7051923 N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine

N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine

Cat. No.: B7051923
M. Wt: 269.34 g/mol
InChI Key: NKNXMHKVFPKAIG-UHFFFAOYSA-N
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Description

N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine is a heterocyclic compound that features a piperidine ring, a pyridine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine typically involves multi-step reactions. One common method includes the reaction of 2-chloropyrazine with 4-(piperidin-1-yl)pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyridine and pyrazine rings.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine is unique due to its combination of piperidine, pyridine, and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-2-8-20(9-3-1)15-10-13(4-5-18-15)11-19-14-12-16-6-7-17-14/h4-7,10,12H,1-3,8-9,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNXMHKVFPKAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)CNC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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